molecular formula C6H14N2 B171127 Methyl-pyrrolidin-2-ylmethyl-amine CAS No. 129263-70-3

Methyl-pyrrolidin-2-ylmethyl-amine

Cat. No. B171127
CAS RN: 129263-70-3
M. Wt: 114.19 g/mol
InChI Key: HFRAIQDUWJODKF-UHFFFAOYSA-N
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Description

“Methyl-pyrrolidin-2-ylmethyl-amine” is a compound with the molecular formula C6H14N2 . It has a molecular weight of 114.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyrrolidin-2-ylmethanamine .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has several computed properties, including a molecular weight of 114.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It is a liquid at room temperature .

Scientific Research Applications

Oxidative Transformation in Chemical Synthesis

Methyl-pyrrolidin-2-ylmethyl-amine plays a role in the oxidative transformation of cyclic amines to lactams. Lactams are crucial chemical feedstocks, and this transformation is efficiently catalyzed by CeO2-supported gold nanoparticles. For instance, the complete conversion of pyrrolidine, a cyclic secondary amine, was achieved under specified conditions, leading to a high yield of the lactam product, 2-pyrrolidone. This indicates the potential application of this compound in the field of chemical synthesis and material production (Dairo et al., 2016).

Fluorescent Sensing Technology

This compound derivatives are used in the development of fluorescent sensors. ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes, exhibit affinity for Zn(II) and display significant fluorescence turn-on upon Zn(II) addition. Such sensors are cell permeable and responsive in vivo, highlighting the utility of this compound in the development of biological imaging tools (Nolan et al., 2006).

Biochemical and Industrial Relevance

This compound is a fundamental structural subunit in many significant biological molecules like heme and chlorophyll. It's also involved in several synthetic reactions crucial for producing a wide array of pyrrole derivatives. These derivatives have applications ranging from intermediates, wetting agents, solvents with relatively low toxicity, to components in electrically conducting films (Anderson & Liu, 2000).

Future Directions

Pyrrolidine compounds, including “Methyl-pyrrolidin-2-ylmethyl-amine”, have potential for further exploration in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of various human diseases .

properties

IUPAC Name

N-methyl-1-pyrrolidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAIQDUWJODKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338676
Record name 2-Pyrrolidinemethanamine, N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129263-70-3
Record name 2-Pyrrolidinemethanamine, N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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